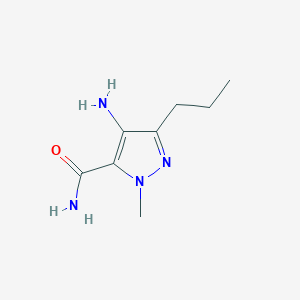

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Descripción general

Descripción

Synthesis Analysis

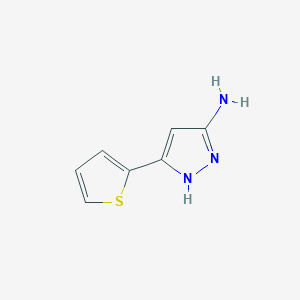

The synthesis of pyrazole derivatives, including structures similar to 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, often involves reactions between specific carboxamides and other chemical agents. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles can yield pyrazolo[1,5-a]-pyrimidine derivatives, showcasing the versatility and reactivity of the pyrazole core structure in creating complex molecules (Hafez et al., 2013). Another example includes a novel route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating the compound's ability to undergo efficient and versatile synthetic modifications (Bobko et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied, revealing the importance of the pyrazole core and its substituents in determining the compound's properties. For example, the crystal structure of a related compound showed a carboxamide moiety joined to a substituted pyrazoline ring, which adopts a flat-envelope conformation. This highlights the compound's structural diversity and the potential for hydrogen bonding and other intermolecular interactions (Kettmann & Svetlik, 2003).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leading to a wide range of chemical properties. The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, for example, involve reactions that yield compounds with potential cytotoxic activity against cancer cells, illustrating the chemical reactivity and potential applications of these molecules (Hassan et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as stability and melting points, are crucial for their practical applications. Studies on similar compounds have shown a range of physical properties, influenced by the molecular structure and substituents. The crystal structure and synthesis of related compounds provide insights into their stability and potential for forming supramolecular structures through hydrogen bonding (Rambabu et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and its derivatives, such as reactivity, potential for functionalization, and interaction with other molecules, are central to understanding their applications. The synthesis of 3-methylisoxazole-5-carboxamides and related compounds illustrates the diverse chemical properties and potential applications of pyrazole derivatives in creating complex molecules with specific functions (Martins et al., 2002).

Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

Modified Synthesis Techniques : This compound has been used in the modified synthesis of various substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones. The use of microwave irradiation in synthesis resulted in excellent yields in a very short time (Khan et al., 2005).

Synthesis of Derivatives : It also plays a role in the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were further evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Antitumor Activity Studies : The compound is instrumental in synthesizing pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases, used in antitumor activity studies against various human cancer cell lines (Hafez et al., 2013).

Facile Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones : It has been utilized in the facile synthesis of 1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones with various aryl substituents (Maruthikumar & Rao, 2003).

Chemical Reactivity as a Building Block : This compound is a key building block in the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).

Crystal Structure Analysis : The compound has been used in the crystal structure analysis of various derivatives, contributing to a deeper understanding of molecular interactions and formations (Rambabu et al., 2011).

Biological and Pharmacological Applications

Antitumor and Antiviral Activities : Derivatives of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have shown potential antitumor and antiviral activities. For instance, certain compounds have demonstrated significant inactivation effects against tobacco mosaic virus (Zhang et al., 2012).

Anticancer Agent Synthesis and mTOR Inhibition : It has been used in the synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which were evaluated as anticancer agents and found to inhibit mTOR with nanomolar potency, showing potential in cancer treatment (Reddy et al., 2014).

Antibacterial Activity : Aminoazoles, including derivatives of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, have been evaluated for antibacterial activity, with some compounds showing a weak antimicrobial effect (Murlykina et al., 2017).

Safety And Hazards

Direcciones Futuras

The 5,5-disubstituted pyrazolo [4,3-d]pyrimidinone derivatives containing the fragment based on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide were designed and explored as the potential inhibitors of chorismate mutase3. This suggests potential future directions in the development of new anti-tubercular agents.

Propiedades

IUPAC Name |

4-amino-2-methyl-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)12(2)11-5/h3-4,9H2,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMXDLWWQHYXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1N)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391592 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

CAS RN |

139756-02-8 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

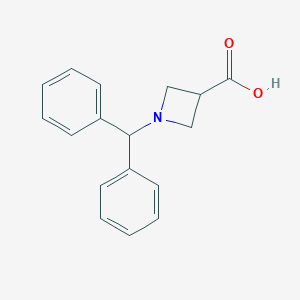

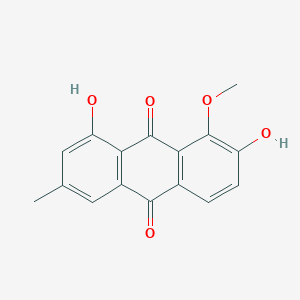

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)